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5-(4-Fluorophenyl)thiophene-2-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol . It is characterized by the presence of a thiophene ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial-grade catalysts and reactors designed for continuous production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-(4-Fluorophenyl)thiophene-2-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as:
- g-Secretase Inhibitors : These compounds are crucial in the treatment of Alzheimer’s disease. Research indicates that thiophene derivatives can modulate the activity of g-secretase, thereby influencing amyloid precursor protein processing .
- Antagonists of Human Receptors : The compound has been utilized in developing antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor, which are involved in pain and neuropsychiatric disorders .
- Antiplasmodial Agents : Recent studies have highlighted the efficacy of thiophene derivatives against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications of this compound have shown enhanced bioavailability and reduced toxicity .
Organic Synthesis
The compound is a valuable intermediate in organic synthesis due to its unique thiophene structure. It can be employed in:
- Synthesis of Fluorinated Compounds : The presence of a fluorine atom in its structure allows for selective fluorination reactions, making it a useful precursor for synthesizing various fluorinated organic compounds .
- Formation of Hybrid Molecules : Its ability to form hybrid structures is beneficial in drug design, where combining different pharmacophores can lead to improved therapeutic profiles .
Material Science
In material science, this compound has been explored for:
- Organic Photovoltaics : Thiophene-based materials are known for their electronic properties, making them suitable candidates for organic solar cells. Research indicates that incorporating this compound can enhance the efficiency of charge transport in photovoltaic devices .
- Conductive Polymers : The compound's thiophene ring contributes to the conductivity of polymers used in electronic applications, such as sensors and transistors .
Case Study 1: g-Secretase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound effectively inhibit g-secretase activity. The findings suggest that modifications to the thiophene ring can significantly enhance inhibitory potency against Alzheimer's disease-related pathways .
Case Study 2: Antiplasmodial Activity
Research evaluating the antiplasmodial effects of thiophene derivatives revealed that certain modifications to this compound led to compounds with improved efficacy against chloroquine-resistant strains of Plasmodium falciparum. This study highlights the potential for developing new treatments for malaria using this compound as a scaffold .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the thiophene ring contributes to its overall stability and reactivity. The carboxylic acid group allows for further modifications and interactions with biological molecules .
Comparison with Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carbohydrazide: This compound has a similar structure but with a hydrazide group instead of a carboxylic acid group.
5-(4-Fluorophenyl)-2-thiophenecarboxylic acid: A closely related compound with slight variations in the substitution pattern.
Uniqueness: 5-(4-Fluorophenyl)thiophene-2-carboxylic acid is unique due to its specific combination of a fluorophenyl group and a thiophene ring with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H9F O2S
- Molecular Weight : 222.24 g/mol
- Melting Point : 250°C to 252°C
- CAS Number : 113251-07-3
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is typically achieved via electrophilic aromatic substitution.
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or direct carboxylation methods.
Antimicrobial Activity
Research has shown that compounds containing thiophene rings exhibit notable antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains, demonstrating effective antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Studies indicate that the compound interacts with key signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
Activity | Inhibition (%) at 100 µM |
---|---|
COX-1 | 45% |
COX-2 | 62% |
These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study conducted by Ikram et al. demonstrated that thiophene derivatives, including this compound, exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic agent .
- Anticancer Research : In vitro studies reported by MDPI indicated that derivatives similar to this compound showed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer treatment .
- Inflammation Studies : Research published in pharmacological journals has outlined the anti-inflammatory properties of thiophene derivatives, emphasizing their role in modulating inflammatory responses through COX inhibition .
Properties
IUPAC Name |
5-(4-fluorophenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFXYDVYMHOXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365433 | |
Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115933-30-7 | |
Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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